Cas no 577769-09-6 (7-(2-ethoxyethyl)-1,3-dimethyl-8-(morpholin-4-yl)methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione)

7-(2-エトキシエチル)-1,3-ジメチル-8-(モルホリン-4-イル)メチル-2,3,6,7-テトラヒドロ-1H-プリン-2,6-ジオンは、複雑なプリン骨格を有する有機化合物です。その分子構造にはエトキシエチル基とモルホリン基が導入されており、高い溶解性と安定性を示します。特に、モルホリン基の存在により、生理活性物質としての応用が期待されます。この化合物は医薬品中間体や生化学研究用試薬として有用であり、選択的な反応性を有する点が特徴です。分子設計の柔軟性から、新規薬剤開発におけるリード化合物としての可能性も注目されています。

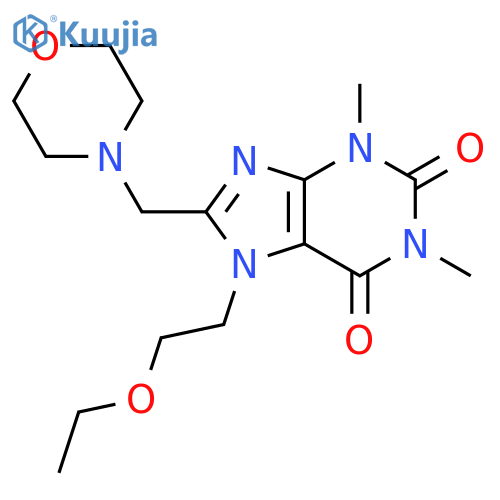

577769-09-6 structure

商品名:7-(2-ethoxyethyl)-1,3-dimethyl-8-(morpholin-4-yl)methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione

CAS番号:577769-09-6

MF:C16H25N5O4

メガワット:351.40080332756

CID:6195048

7-(2-ethoxyethyl)-1,3-dimethyl-8-(morpholin-4-yl)methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione 化学的及び物理的性質

名前と識別子

-

- 7-(2-ethoxyethyl)-1,3-dimethyl-8-(morpholin-4-yl)methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione

- 7-(2-ethoxyethyl)-1,3-dimethyl-8-(morpholin-4-ylmethyl)purine-2,6-dione

- 1H-Purine-2,6-dione, 7-(2-ethoxyethyl)-3,7-dihydro-1,3-dimethyl-8-(4-morpholinylmethyl)-

-

- インチ: 1S/C16H25N5O4/c1-4-24-10-7-21-12(11-20-5-8-25-9-6-20)17-14-13(21)15(22)19(3)16(23)18(14)2/h4-11H2,1-3H3

- InChIKey: HMIWUZDVJBLLRO-UHFFFAOYSA-N

- ほほえんだ: N1(CCOCC)C2=C(N(C)C(=O)N(C)C2=O)N=C1CN1CCOCC1

じっけんとくせい

- 密度みつど: 1.36±0.1 g/cm3(Predicted)

- ふってん: 538.0±60.0 °C(Predicted)

- 酸性度係数(pKa): 5.43±0.10(Predicted)

7-(2-ethoxyethyl)-1,3-dimethyl-8-(morpholin-4-yl)methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F0634-0581-5mg |

7-(2-ethoxyethyl)-1,3-dimethyl-8-[(morpholin-4-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione |

577769-09-6 | 90%+ | 5mg |

$103.5 | 2023-07-28 | |

| Life Chemicals | F0634-0581-10mg |

7-(2-ethoxyethyl)-1,3-dimethyl-8-[(morpholin-4-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione |

577769-09-6 | 90%+ | 10mg |

$118.5 | 2023-07-28 | |

| Life Chemicals | F0634-0581-2μmol |

7-(2-ethoxyethyl)-1,3-dimethyl-8-[(morpholin-4-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione |

577769-09-6 | 90%+ | 2μmol |

$85.5 | 2023-07-28 | |

| Life Chemicals | F0634-0581-4mg |

7-(2-ethoxyethyl)-1,3-dimethyl-8-[(morpholin-4-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione |

577769-09-6 | 90%+ | 4mg |

$99.0 | 2023-07-28 | |

| Life Chemicals | F0634-0581-2mg |

7-(2-ethoxyethyl)-1,3-dimethyl-8-[(morpholin-4-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione |

577769-09-6 | 90%+ | 2mg |

$88.5 | 2023-07-28 | |

| Life Chemicals | F0634-0581-20mg |

7-(2-ethoxyethyl)-1,3-dimethyl-8-[(morpholin-4-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione |

577769-09-6 | 90%+ | 20mg |

$148.5 | 2023-07-28 | |

| Life Chemicals | F0634-0581-10μmol |

7-(2-ethoxyethyl)-1,3-dimethyl-8-[(morpholin-4-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione |

577769-09-6 | 90%+ | 10μmol |

$103.5 | 2023-07-28 | |

| Life Chemicals | F0634-0581-3mg |

7-(2-ethoxyethyl)-1,3-dimethyl-8-[(morpholin-4-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione |

577769-09-6 | 90%+ | 3mg |

$94.5 | 2023-07-28 | |

| Life Chemicals | F0634-0581-5μmol |

7-(2-ethoxyethyl)-1,3-dimethyl-8-[(morpholin-4-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione |

577769-09-6 | 90%+ | 5μmol |

$94.5 | 2023-07-28 | |

| Life Chemicals | F0634-0581-15mg |

7-(2-ethoxyethyl)-1,3-dimethyl-8-[(morpholin-4-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione |

577769-09-6 | 90%+ | 15mg |

$133.5 | 2023-07-28 |

7-(2-ethoxyethyl)-1,3-dimethyl-8-(morpholin-4-yl)methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione 関連文献

-

Dnyaneshwar Kand,Prashant Sahebrao Mandal,Tanmoy Saha,Pinaki Talukdar RSC Adv., 2014,4, 59579-59586

-

2. Synthesis and modification of monodisperse silica microspheres for UPLC separation of C60 and C70†Bing Yu,Hailin Cong,Lei Xue,Chao Tian,Xiaodan Xu,Qiaohong Peng,Shujing Yang Anal. Methods, 2016,8, 919-924

-

Tania Romero-Morcillo,Francisco Javier Valverde-Muñoz,Lucía Piñeiro-López,M. Carmen Muñoz,Tomás Romero,Pedro Molina,José A. Real Dalton Trans., 2015,44, 18911-18918

-

Kuan-Ying Hsieh,El-Eulmi Bendeif,Axel Gansmuller,Sebastien Pillet,Theo Woike,Dominik Schaniel RSC Adv., 2013,3, 26132-26141

-

Andrew L. Johnson,Matthew G. Davidson,Yolanda Pérez,Matthew D. Jones,Nicolas Merle,Paul R. Raithby,Stephen P. Richards Dalton Trans., 2009, 5551-5558

577769-09-6 (7-(2-ethoxyethyl)-1,3-dimethyl-8-(morpholin-4-yl)methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione) 関連製品

- 2228780-16-1(2-(3-ethoxy-2-methoxyphenyl)prop-2-enoic acid)

- 1805137-29-4(Ethyl 2-amino-3-(difluoromethyl)-6-hydroxypyridine-4-acetate)

- 2171300-89-1(1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-2-methylpiperidine-4-carboxylic acid)

- 2248276-77-7(rac-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (4R,6R)-2-oxo-6-phenylpiperidine-4-carboxylate)

- 1226861-99-9(1-[4-(Chloromethyl)benzyl]pyrrolidine hydrochloride)

- 1368534-68-2(3-(6-chloro-1-methyl-1H-indol-3-yl)propan-1-amine)

- 40047-22-1(6-(Benzyloxy)-1H-indole-2-carboxylic Acid)

- 13769-43-2(potassium metavanadate)

- 1518744-59-6(3-(3-chloro-5-fluorophenyl)-2-methylpropanoic acid)

- 2138287-85-9((1S,3s)-3-hydroxy-1-(2-nitrophenyl)cyclobutane-1-carboxylic acid)

推奨される供給者

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬